molecular formula C13H21NO B7515906 2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone

2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B7515906
M. Wt: 207.31 g/mol
InChI Key: FBZBUHRDXGOXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has recently gained popularity as a recreational drug, leading to numerous cases of overdose and death. However, this compound also has potential applications in scientific research.

Mechanism of Action

2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone acts on the mu-opioid receptor in the brain, producing analgesic and euphoric effects similar to other opioids such as morphine and heroin. However, it also has a higher affinity for the receptor than many other opioids, making it more potent.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been shown to produce euphoria and a sense of well-being, which is why it has gained popularity as a recreational drug.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying this receptor. However, its potency and potential for abuse also make it a risky compound to work with, and precautions must be taken to ensure the safety of researchers.

Future Directions

There are several future directions for research involving 2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone. One area of interest is the development of new opioid medications that are less addictive and have fewer side effects than currently available drugs. 2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone may also be useful in studying the mechanisms of opioid addiction and developing new treatments for this condition. Additionally, there is a need for further research into the potential long-term effects of 2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone use, particularly in the context of its recreational use.

Synthesis Methods

2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone can be synthesized through a multi-step process starting with the reaction of cyclopentadiene with acryloyl chloride to form 2-cyclopenten-1-one. This intermediate is then reacted with 4-methylpiperidine to form 2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone.

Scientific Research Applications

2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone has been used in scientific research as a tool to study the opioid receptors in the brain. It has been shown to bind to the mu-opioid receptor with high affinity, making it a useful tool to study the structure and function of this receptor.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-6-8-14(9-7-11)13(15)10-12-4-2-3-5-12/h2,4,11-12H,3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZBUHRDXGOXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CC2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopent-2-en-1-yl-1-(4-methylpiperidin-1-yl)ethanone

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